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molecular formula C8H14N4 B8346153 (6-Methyl-5-propyl-pyrimidin-4-yl)-hydrazine

(6-Methyl-5-propyl-pyrimidin-4-yl)-hydrazine

Cat. No. B8346153
M. Wt: 166.22 g/mol
InChI Key: ULKJTZQEQFWZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351826B2

Procedure details

A mixture of 5-propyl-4-chloro-6-methyl-pyrimidine (10 mmol) and hydrazine monohydrate (30 mmol) in ethanol (20 mL) is heated at 80° C. overnight. Solvent is removed in vacuo and the residue solid is in the next step without further purification.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5](Cl)=[N:6][CH:7]=[N:8][C:9]=1[CH3:10])[CH2:2][CH3:3].O.[NH2:13][NH2:14]>C(O)C>[CH3:10][C:9]1[N:8]=[CH:7][N:6]=[C:5]([NH:13][NH2:14])[C:4]=1[CH2:1][CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CC)C=1C(=NC=NC1C)Cl
Name
Quantity
30 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue solid is in the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=NC=N1)NN)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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